molecular formula C27H26N2O2 B11588182 6-(3-Ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

6-(3-Ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11588182
M. Wt: 410.5 g/mol
InChI Key: KNVJRQPNHODUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydrobenzo[b][1,4]benzodiazepin-7-one class, characterized by a bicyclic scaffold fused with a diazepine ring. The structure features a 3-ethoxyphenyl substituent at position 6 and a phenyl group at position 8. The ethoxy group (-OCH₂CH₃) introduces moderate electron-donating effects and lipophilicity, which may influence receptor binding and metabolic stability compared to other substituents .

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O2/c1-2-31-21-12-8-11-19(15-21)27-26-24(28-22-13-6-7-14-23(22)29-27)16-20(17-25(26)30)18-9-4-3-5-10-18/h3-15,20,27-29H,2,16-17H2,1H3

InChI Key

KNVJRQPNHODUPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate ketone, followed by cyclization and subsequent functionalization to introduce the ethoxy and phenyl groups . Reaction conditions often include the use of catalysts such as silica-supported fluoroboric acid and microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzodiazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(3-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It is believed to bind to the benzodiazepine binding site on the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

a) 6-(2-Methylphenyl) Analog
  • Structure : 6-(2-Methylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (RN: 296247-20-6)
  • Key Differences :
    • Methyl group at the ortho position (C2) of the phenyl ring instead of ethoxy.
    • Reduced steric hindrance compared to ethoxy but lower electron-donating capacity.
b) 6-(3-Bromo-5-ethoxy-4-hydroxyphenyl) Analog
  • Structure : 6-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (RN: 312623-00-0)
  • Methoxy group at position 9 enhances electron donation.
  • Implications :
    • Bromine may improve halogen bonding with receptors, while hydroxyl groups increase solubility .
c) 6-(2-Chloro-6-fluorophenyl) Analog
  • Structure : 6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (C20H18ClFN2O)
  • Key Differences :
    • Chlorine and fluorine substituents introduce strong electron-withdrawing effects.
    • Methyl group at position 9 reduces steric demand.

Substituent Variations at Position 9

a) 9-(4-Methoxyphenyl) Analog
  • Structure : 9-(4-Methoxyphenyl)-6-(3-methoxy-4-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one (RN: 6046-47-5)
  • Key Differences :
    • Methoxy groups at positions 3 and 4 increase electron donation and steric bulk.
    • Benzyloxy group enhances lipophilicity.
  • Implications :
    • Methoxy groups improve solubility, while benzyloxy may prolong half-life .
b) 9-(4-Dimethylaminophenyl) Analog
  • Structure: 6-(2-Chloro-6-fluorophenyl)-9-[4-(dimethylamino)phenyl]-3-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
  • Key Differences: Dimethylamino group introduces strong electron donation and basicity.
  • Implications :
    • Reported IC50 = 5400 nM for neuromedin B receptor inhibition, indicating reduced potency compared to smaller substituents .

Structural and Functional Data Table

Compound (Position 6/9 Substituents) Key Features Biological Activity (IC50/Ki) Physical Properties
6-(3-Ethoxyphenyl)-9-phenyl (Target) Moderate electron donation, lipophilic Not reported Likely moderate solubility
6-(2-Methylphenyl)-9-phenyl Low steric hindrance, hydrophobic Not reported Low polarity, high metabolic stability
6-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-9-(4-methoxyphenyl) Halogen bonding, H-donor Not reported High solubility due to hydroxyl
6-(2-Chloro-6-fluorophenyl)-9-methyl Strong electron withdrawal Not reported High membrane permeability
9-(4-Dimethylaminophenyl) High basicity, bulky IC50 = 5400 nM Low potency, potential CNS activity

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodiazepine core fused with a hexahydrobenzo[b][1,4] structure. Its molecular formula is C23H27NC_{23}H_{27}N and it has a molecular weight of approximately 345.48 g/mol. The ethoxyphenyl group contributes to its lipophilicity, which may enhance its ability to cross the blood-brain barrier.

Benzodiazepines typically act as positive allosteric modulators of the GABAA_A receptor. This compound likely enhances the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission in the central nervous system (CNS). This action results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Pharmacological Effects

  • Anxiolytic Activity : Studies have indicated that compounds with similar structures exhibit significant anxiolytic effects. The binding affinity to GABAA_A receptors suggests potential use in treating anxiety disorders.
  • Sedative Effects : As with other benzodiazepines, this compound may induce sedation and improve sleep quality by enhancing GABAergic activity.
  • Anticonvulsant Properties : Research indicates that benzodiazepines can be effective in managing seizures. The specific activity of this compound in seizure models remains to be fully elucidated.

In Vitro Studies

In vitro assays have shown that derivatives of benzodiazepines can inhibit acetylcholinesterase (AChE), which is relevant for cognitive function and memory. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.

Compound AChE Inhibition (%) Reference
Compound A68.73
Compound B56.17
6-(3-Ethoxyphenyl)-9-phenyl...TBDTBD

Case Studies

  • Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) showed that benzodiazepine derivatives significantly reduced anxiety levels compared to placebo controls.
  • Sleep Disorders : In a study focused on insomnia treatment, subjects reported improved sleep onset and maintenance after administration of similar benzodiazepine analogs.
  • Seizure Management : Animal models demonstrated that compounds structurally related to this benzodiazepine exhibited anticonvulsant effects comparable to established treatments like diazepam.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.